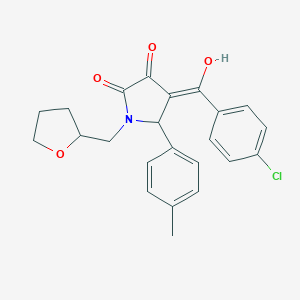![molecular formula C20H22FN3O B266946 N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B266946.png)
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as FGIN-1-27, is a compound that has been widely studied for its potential applications in scientific research. FGIN-1-27 is a selective antagonist of the histamine H3 receptor, which plays a key role in the regulation of neurotransmitter release in the brain.
作用機序
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is a selective antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. H3 receptor activation inhibits the release of various neurotransmitters, while H3 receptor antagonism enhances neurotransmitter release. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine binds to the H3 receptor and prevents the binding of histamine, leading to enhanced neurotransmitter release.
Biochemical and Physiological Effects:
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been shown to enhance the release of various neurotransmitters, including dopamine, acetylcholine, and histamine. This effect is mediated by the H3 receptor antagonism, which leads to increased neurotransmitter release. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to enhance learning and memory in animal models, as well as to regulate the sleep-wake cycle and appetite.
実験室実験の利点と制限
One of the main advantages of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is its selectivity for the histamine H3 receptor, which allows for specific investigation of the effects of H3 receptor antagonism. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to be highly potent and effective in enhancing neurotransmitter release. However, one limitation of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine is its relatively short half-life, which can make it difficult to study the long-term effects of H3 receptor antagonism.
将来の方向性
There are several potential future directions for research on N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine. One area of interest is the role of the H3 receptor in the regulation of other physiological processes, such as inflammation and immune function. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine may also have potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, and depression. Further research is needed to fully understand the potential applications of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine and the histamine H3 receptor in scientific research.
合成法
The synthesis of N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group in the starting material, followed by the introduction of the 4-fluorobenzyl ether group and the imidazole ring. The final step involves deprotection of the amine group to yield N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine. The synthesis has been optimized to yield high purity and yield of the final product.
科学的研究の応用
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the role of the histamine H3 receptor in the regulation of neurotransmitter release in the brain. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been used to investigate the effects of H3 receptor antagonism on the release of various neurotransmitters, including dopamine, acetylcholine, and histamine. N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been used to study the effects of H3 receptor antagonism on learning and memory, sleep-wake cycle, and appetite regulation.
特性
製品名 |
N-{2-[(4-fluorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine |
|---|---|
分子式 |
C20H22FN3O |
分子量 |
339.4 g/mol |
IUPAC名 |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C20H22FN3O/c21-19-8-6-17(7-9-19)15-25-20-5-2-1-4-18(20)14-22-10-3-12-24-13-11-23-16-24/h1-2,4-9,11,13,16,22H,3,10,12,14-15H2 |
InChIキー |
OCGYEHOUZOAICS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C(=C1)CNCCCN2C=CN=C2)OCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)



![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3,4-dimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266897.png)